molecular formula C7H14ClNO B13971184 Leucine chloromethyl ketone CAS No. 61727-69-3

Leucine chloromethyl ketone

Cat. No.: B13971184
CAS No.: 61727-69-3
M. Wt: 163.64 g/mol
InChI Key: PMNJWFVAVFZNFE-UHFFFAOYSA-N
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Description

3-Amino-1-chloro-5-methylhexan-2-one is a leucine derivative that has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-chloro-5-methylhexan-2-one typically involves the chlorination of a leucine derivative followed by amination. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of 3-amino-1-chloro-5-methylhexan-2-one may involve large-scale chlorination and amination processes. These methods are optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-chloro-5-methylhexan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions include various derivatives of 3-amino-1-chloro-5-methylhexan-2-one, such as amines, alcohols, and substituted compounds.

Scientific Research Applications

3-Amino-1-chloro-5-methylhexan-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-amino-1-chloro-5-methylhexan-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing metabolic processes and cellular functions. Detailed studies are required to fully elucidate its mechanism of action and identify the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-amino-1-chloro-5-methylhexan-2-one include:

Uniqueness

What sets 3-amino-1-chloro-5-methylhexan-2-one apart from these similar compounds is its specific structure and the presence of both an amino and a chloro group on the same carbon chain.

Properties

CAS No.

61727-69-3

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

3-amino-1-chloro-5-methylhexan-2-one

InChI

InChI=1S/C7H14ClNO/c1-5(2)3-6(9)7(10)4-8/h5-6H,3-4,9H2,1-2H3

InChI Key

PMNJWFVAVFZNFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)CCl)N

Origin of Product

United States

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